molecular formula C7H7BrN2O B598456 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine CAS No. 1203499-17-5

6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

Cat. No.: B598456
CAS No.: 1203499-17-5
M. Wt: 215.05
InChI Key: DEJOAAGYYDCSGP-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a halogenated heterocycle . It has the empirical formula C7H7BrN2O and a molecular weight of 215.05 .


Molecular Structure Analysis

The SMILES string representation of this compound is Brc1ccc2NCCOc2n1 . The InChI key is DEJOAAGYYDCSGP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis and Scaffold Potential

  • Practicable Synthesis and Bioactive Scaffold Potential : A study outlines a method for synthesizing pyrido[2,3-b][1,4]oxazine derivatives, emphasizing their potential as scaffolds for bioactive compounds. The synthesis process includes a Smiles rearrangement, highlighting the compound's relevance in developing heterocyclic compounds for drug discovery. This approach demonstrates the compound's utility in synthesizing a variety of heterocycles through Diels-Alder or Aza Diels-Alder reactions, offering a pathway to novel drug development (Gim et al., 2007).

  • Synthesis from Tetrafluoropyridine Derivatives : Another research highlights the synthesis of pyrido[3,2-b][1,4]oxazine and pyrido[2,3-b][1,4]benzoxazine systems from highly fluorinated pyridine derivatives. This synthesis involves sequential regioselective nucleophilic aromatic substitution processes, underscoring the structural versatility of these compounds for further chemical exploration and application in medicinal chemistry (Sandford et al., 2014).

  • One-Pot Synthesis Approach : A one-pot annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines using cesium carbonate in refluxing acetonitrile was reported for the efficient synthesis of pyrido[2,3-b][1,4]oxazin-2-ones. This method features a Smiles rearrangement of the initial O-alkylation product and subsequent cyclization, showcasing an efficient synthesis strategy for these compounds (Cho et al., 2003).

Chemical Space and Drug Discovery

  • Exploration of Unconquered Chemical Space : Research into unconquered bicyclic heteroaromatic rings, including those similar to 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine, highlights their importance in expanding the chemical diversity for potential medicinal applications. The study reviews the synthesis and evaluation of novel heterocyclic scaffolds for their applications in biology and material science, underlining the strategic significance of these compounds in drug research and development (Thorimbert et al., 2018).

Properties

IUPAC Name

6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-6-2-1-5-7(10-6)11-4-3-9-5/h1-2,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJOAAGYYDCSGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673658
Record name 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203499-17-5
Record name 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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